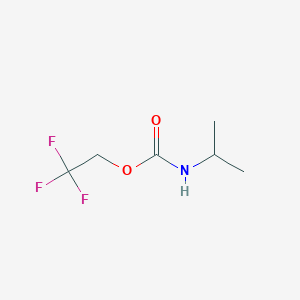

2,2,2-trifluoroethyl N-(propan-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-4(2)10-5(11)12-3-6(7,8)9/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJZNKOMAYWGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the , a fluorinated carbamate of interest in medicinal chemistry and drug development. The presence of the trifluoroethyl group can enhance properties such as lipophilicity and metabolic stability, while the carbamate linkage serves as a key structural motif in numerous biologically active compounds.[1] This document details two primary, robust synthetic methodologies, elucidates the underlying chemical principles, provides step-by-step experimental protocols, and emphasizes critical safety considerations for handling the requisite reagents. The intended audience includes researchers, chemists, and professionals in the pharmaceutical and agrochemical industries.

Introduction and Strategic Overview

The synthesis of carbamates is a cornerstone of modern organic chemistry, with applications ranging from protecting group strategies to the core structures of therapeutic agents.[2] this compound (Molecular Formula: C₆H₁₀F₃NO₂, Molecular Weight: 185.14 g/mol ) incorporates a trifluoroethyl ester, which can confer unique pharmacokinetic properties to a molecule.[1][3]

Two principal and highly effective strategies for the synthesis of this target compound are presented:

-

Route A: Isocyanate Addition. The direct reaction between isopropyl isocyanate and 2,2,2-trifluoroethanol. This is often the most efficient and atom-economical approach.[1][4]

-

Route B: Chloroformate Amination. The reaction of 2,2,2-trifluoroethyl chloroformate with isopropylamine in the presence of an acid scavenger. This represents a classic and reliable alternative.

This guide will dissect each route, focusing on the mechanistic rationale for experimental design and providing actionable protocols for laboratory execution.

Synthetic Route A: Isocyanate Addition Pathway

Mechanistic Principle

The synthesis of carbamates from isocyanates and alcohols is a fundamental transformation based on the nucleophilic addition of the alcohol to the highly electrophilic isocyanate group.[4][5] The hydroxyl oxygen of 2,2,2-trifluoroethanol attacks the central carbon of the isocyanate's -N=C=O moiety. This concerted reaction proceeds through a four-membered transition state, leading directly to the stable carbamate product. The reaction is typically high-yielding and often requires no catalyst, driven by the inherent reactivity of the starting materials.[4][6]

Sources

- 1. Buy 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate | 1240527-16-5 [smolecule.com]

- 2. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate

Introduction: The Strategic Incorporation of Fluorine in Carbamate Scaffolds

In the landscape of modern medicinal chemistry and drug development, the carbamate functional group is a cornerstone, prized for its stability as a bioisostere for amide bonds and its role in modulating the pharmacokinetic profiles of therapeutic agents.[1] The strategic introduction of fluorine into these scaffolds has emerged as a powerful tool to enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a detailed technical overview of a specific fluorinated carbamate, 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate , a molecule that combines the structural features of an isopropylamine moiety with a trifluoroethyl ester.

This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, chemical properties, and potential applications of this compound. We will explore the causality behind synthetic choices, the rationale for analytical characterization, and the broader context of its utility in the field.

Molecular and Physicochemical Profile

This compound is a carbamate derivative characterized by the presence of a trifluoromethyl group, which significantly influences its chemical and physical properties.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1027616-97-2 | [3][4] |

| Molecular Formula | C₆H₁₀F₃NO₂ | [5] |

| Molecular Weight | 185.14 g/mol | [5] |

| Canonical SMILES | CC(C)NC(=O)OCC(F)(F)F |

Synthesis and Mechanistic Considerations

The most direct and widely employed method for the synthesis of N-alkyl carbamates is the reaction of an isocyanate with an alcohol.[6] In the case of this compound, this involves the nucleophilic addition of 2,2,2-trifluoroethanol to isopropyl isocyanate.

Reaction Mechanism

The synthesis proceeds through a nucleophilic attack of the hydroxyl group of 2,2,2-trifluoroethanol on the electrophilic carbonyl carbon of the isocyanate group of isopropyl isocyanate. The lone pair of electrons on the alcohol's oxygen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then rapidly rearranges to form the stable carbamate linkage.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for carbamate synthesis.[6] Researchers should conduct their own risk assessment and optimization.

Materials:

-

Isopropyl isocyanate (1.0 eq)

-

2,2,2-Trifluoroethanol (1.05 eq)

-

Anhydrous dichloromethane (or other inert aprotic solvent)

-

Nitrogen or Argon gas supply

-

Magnetic stirrer and stir bar

-

Round-bottom flask and condenser

-

Addition funnel

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of isopropyl isocyanate in anhydrous dichloromethane.

-

Addition of Alcohol: Cool the solution to 0 °C using an ice bath. Slowly add 2,2,2-trifluoroethanol via an addition funnel over a period of 30 minutes. The reaction is often exothermic, and maintaining a low temperature helps to control the reaction rate and prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

While a complete, publicly available dataset is limited, the expected spectroscopic features of this compound can be predicted based on its structure.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), a quartet for the CH₂ group adjacent to the trifluoromethyl group, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the carbons of the isopropyl group, the methylene carbon adjacent to the trifluoromethyl group, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling). |

| ¹⁹F NMR | A triplet corresponding to the three equivalent fluorine atoms of the CF₃ group, coupled to the adjacent CH₂ protons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the carbamate group (typically around 1700-1730 cm⁻¹), an N-H stretching band (around 3300 cm⁻¹), and strong C-F stretching bands. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z 185.14, along with characteristic fragmentation patterns corresponding to the loss of the isopropyl group, the trifluoroethyl group, or other fragments. |

Reactivity and Stability

Carbamates are generally stable functional groups, which contributes to their utility in drug design.[1] The trifluoroethyl group is also relatively robust.

-

Hydrolytic Stability: Carbamates can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding amine, alcohol, and carbon dioxide.[7] However, they are generally more resistant to hydrolysis than esters. The electron-withdrawing nature of the trifluoroethyl group may influence the rate of hydrolysis. For sensitive applications, storage in a dry, inert atmosphere is recommended to prevent gradual hydrolysis.[8]

-

Thermal Stability: The compound is expected to have good thermal stability under normal laboratory conditions.

-

Reactivity: The N-H proton of the carbamate can be deprotonated with a strong base, allowing for further functionalization at the nitrogen atom. The carbonyl group can also be targeted by strong nucleophiles.

Applications in Drug Development and Medicinal Chemistry

The incorporation of a trifluoromethyl group into a molecule can significantly enhance its therapeutic potential.[2] The carbamate linkage serves as a stable and effective bioisostere for the peptide bond.[1]

Workflow: Integration into a Drug Discovery Cascade

Caption: Role in a typical drug discovery workflow.

-

Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life of a drug molecule.

-

Enhanced Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[7]

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, which can affect drug-receptor interactions.

-

Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.

While specific studies on this compound are not widely reported, its structural motifs are relevant to the design of enzyme inhibitors, receptor modulators, and other therapeutic agents where fine-tuning of physicochemical and pharmacokinetic properties is crucial.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for medicinal chemistry. Its synthesis is straightforward, and its properties are informed by the well-understood chemistry of both carbamates and organofluorine compounds. The trifluoromethyl group imparts properties that are highly desirable in drug candidates, suggesting that this and similar compounds will continue to be of interest to researchers in the pharmaceutical sciences. Further detailed experimental characterization of its physical and biological properties will undoubtedly facilitate its broader application in the development of novel therapeutics.

References

-

American Elements. (n.d.). 2,2,2-trifluoroethyl carbamate. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

Organic Syntheses. (n.d.). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

-

Jäckel, C., & Gouverneur, V. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature, 573(7775), 544–549. Retrieved from [Link]

-

AA Blocks. (2019, November 28). A Zinc Catalyzed C(sp3)@C(sp2) Suzuki–Miyaura Cross-Coupling Reaction Mediated by Aryl-Zincates. Retrieved from [Link]

- Google Patents. (n.d.). US10202393B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-α]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.

-

Chem-Station. (2014, March 23). Carbamate Protective Groups. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Preparation and characterization of trifluoroethyl aliphatic carboxylates as co-solvents for the carbonate-based electrolyte of lithium-ion batteries. Retrieved from [Link]

- Google Patents. (n.d.). US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.

-

Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

- Google Patents. (n.d.). WO 2015/179205 Al.

-

YouTube. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

-

ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? Retrieved from [Link]

-

MDPI. (2019, September 22). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-Methanesulfonylamino-2-(4-Aminophenyl)-6-Oxo-1,6-Dihydro-1-Pyrimidinyl)-N-(3,3,3-Trifluoro-1-Isopropyl-2-Oxopropyl)Acetamide. Retrieved from [Link]

-

Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

- Google Patents. (n.d.). AU-B-21047/92.

-

PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Isopropyl Isocyanate (CAS 1795-48-8): A Deep Dive into its Chemical Properties and Synthesis Pathways. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, October 7). Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. Retrieved from [Link]

-

PubChem. (n.d.). CID 56845992. Retrieved from [Link]

-

PubChem. (n.d.). Mb07811. Retrieved from [Link]

-

PubChem. (n.d.). [2-[2-Chloro-5-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] quinoline-2-carboxylate. Retrieved from [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. 1027616-97-2|this compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate | 1240527-16-5 [smolecule.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate, a fluorinated carbamate of increasing interest in medicinal chemistry and drug development. The strategic incorporation of a trifluoroethyl group offers significant advantages in modulating the physicochemical and pharmacological properties of parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. This document details the chemical identity, structural characteristics, a proposed synthetic pathway, and the underlying principles governing its application in modern drug discovery.

Chemical Identity and Structure

The nomenclature and structural representation of a compound are fundamental to its scientific discourse. The systematic name for the molecule of interest, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1027616-97-2 |

| Molecular Formula | C6H10F3NO2 |

| Molecular Weight | 185.14 g/mol |

| SMILES | O=C(OCC(F)(F)F)NC(C)C |

The structure of this compound is characterized by a central carbamate functional group. The nitrogen atom of the carbamate is substituted with an isopropyl group (propan-2-yl), and the carbonyl oxygen is bonded to a 2,2,2-trifluoroethyl group.

Physicochemical Properties and Their Implications in Drug Design

The introduction of fluorine into organic molecules can profoundly influence their properties, a strategy widely employed in drug development. While specific experimental data for this compound is not extensively published, we can infer its properties based on the well-established effects of trifluoromethyl groups and the carbamate linkage.

The trifluoromethyl group is a strong electron-withdrawing group, which can impact the acidity of nearby protons and the overall electronic distribution of the molecule. This modification can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity of a molecule is often increased with the addition of fluorine atoms, which can improve its ability to cross cell membranes and the blood-brain barrier.

The carbamate group serves as a stable and versatile linker. Structurally, it can act as a bioisostere for amide or ester functionalities, offering improved resistance to hydrolysis by plasma esterases and cellular proteases. This enhanced stability can lead to a longer biological half-life and improved pharmacokinetic profile of a drug candidate.

Synthesis of this compound: A Proposed Experimental Protocol

Reaction Principle

The synthesis proceeds via the nucleophilic addition of the hydroxyl group of 2,2,2-trifluoroethanol to the electrophilic carbonyl carbon of isopropyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Materials and Methods

-

Reactants:

-

2,2,2-Trifluoroethanol (CF3CH2OH)

-

Isopropyl isocyanate ((CH3)2CHNCO)

-

-

Solvent:

-

Anhydrous Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Step-by-Step Protocol

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2,2,2-trifluoroethanol (1.0 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Isocyanate: Slowly add isopropyl isocyanate (1.0 equivalent) dropwise to the stirred solution of 2,2,2-trifluoroethanol over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Rationale for Experimental Choices

-

Inert Atmosphere: Isocyanates are reactive towards water. Conducting the reaction under an inert atmosphere prevents the hydrolysis of isopropyl isocyanate to the corresponding amine, which would lead to the formation of a urea byproduct.

-

Anhydrous Solvent: Similar to the use of an inert atmosphere, an anhydrous solvent is crucial to prevent unwanted side reactions with the isocyanate.

-

Controlled Addition at 0 °C: The reaction between an alcohol and an isocyanate is exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate and prevent potential side reactions.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched results, we can predict the key features based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - A doublet for the six methyl protons of the isopropyl group. - A multiplet (septet) for the methine proton of the isopropyl group. - A quartet for the methylene protons of the trifluoroethyl group (due to coupling with the fluorine atoms). - A broad singlet for the N-H proton of the carbamate. |

| ¹³C NMR | - A signal for the methyl carbons of the isopropyl group. - A signal for the methine carbon of the isopropyl group. - A quartet for the methylene carbon of the trifluoroethyl group (due to coupling with the fluorine atoms). - A quartet for the trifluoromethyl carbon (due to coupling with the fluorine atoms). - A signal for the carbonyl carbon of the carbamate. |

| IR Spectroscopy | - A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the carbamate. - An N-H stretching band around 3300-3500 cm⁻¹. - Strong C-F stretching bands in the region of 1100-1300 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 185.14. - Characteristic fragmentation patterns including the loss of the trifluoroethyl group and the isopropyl group. |

Applications in Drug Development and Medicinal Chemistry

The incorporation of the 2,2,2-trifluoroethyl carbamate moiety is a strategic choice in drug design aimed at enhancing the therapeutic potential of a lead compound.

-

Metabolic Stability: The trifluoromethyl group can block sites of metabolism, leading to a longer in vivo half-life.

-

Lipophilicity and Permeability: The fluorine atoms increase the lipophilicity of the molecule, which can improve its absorption and distribution, including penetration of the blood-brain barrier.

-

Target Engagement: The carbamate linkage can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity and selectivity. The electron-withdrawing nature of the trifluoroethyl group can also influence the hydrogen bond donating capacity of the N-H proton.

-

Conformational Rigidity: The planar nature of the carbamate bond can introduce a degree of conformational constraint, which can be beneficial for locking the molecule into a bioactive conformation.

While specific examples of drugs containing the this compound moiety are not prominent in the searched literature, the broader class of fluorinated carbamates is of significant interest. For instance, trifluoromethyl-containing carbamates have been explored as potent and selective inhibitors of enzymes such as monoacylglycerol lipase (MAGL), which is a therapeutic target for neuroinflammation.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound represents a valuable building block for medicinal chemists. Its unique combination of a metabolically robust trifluoroethyl group and a stable carbamate linker provides a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Further research into the synthesis and application of this and related compounds is warranted to fully explore their potential in the development of novel therapeutics.

References

physical and chemical properties of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-trifluoroethyl N-(propan-2-yl)carbamate, also known as 2,2,2-trifluoroethyl N-isopropylcarbamate, is a fluorinated organic compound of growing interest in the fields of medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available data and extrapolated from related structures.

Chemical Identity and Physical Properties

Molecular Structure:

Caption: Molecular structure of this compound.

This carbamate features a central carbamate functional group linking an isopropyl moiety to a 2,2,2-trifluoroethyl group. The trifluoromethyl group is a key structural feature, imparting unique electronic properties and enhancing the molecule's lipophilicity.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 1027616-97-2 | [1] |

| Molecular Formula | C6H10F3NO2 | [2] |

| Molecular Weight | 185.14 g/mol | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C. | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this specific compound is not widely published. However, chemical suppliers like BLDpharm and Biofount indicate the availability of NMR, HPLC, and LC-MS data upon request, suggesting that such characterization has been performed.[1][3] For researchers synthesizing or handling this compound, experimental determination of its spectroscopic profile is a critical step for identity confirmation.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the carbamate linkage, the electron-withdrawing trifluoroethyl group, and the isopropyl substituent.

Stability: Carbamates are generally stable compounds under neutral conditions. However, they can be susceptible to hydrolysis under acidic or basic conditions, which would cleave the carbamate bond to yield isopropylamine, carbon dioxide, and 2,2,2-trifluoroethanol. The trifluoroethyl group, being a poor leaving group, generally imparts greater stability to the ester linkage compared to its non-fluorinated analogs.

Reactivity: The nitrogen atom of the carbamate is relatively non-basic due to the delocalization of its lone pair of electrons into the carbonyl group. The carbonyl carbon is electrophilic and can be subject to nucleophilic attack.

-

Hydrolysis: As mentioned, the carbamate bond can be cleaved by hydrolysis, a reaction that is typically slow but can be accelerated by acid or base catalysis.[4]

-

Transesterification: In the presence of other alcohols and a suitable catalyst, the 2,2,2-trifluoroethyl group could potentially be exchanged in a transesterification reaction.[4]

Synthesis

Proposed Synthetic Pathways:

Sources

A Comprehensive Technical Guide to 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate, a fluorinated carbamate of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, plausible synthetic routes with a focus on the underlying reaction mechanisms, and its potential applications derived from the unique structural features of the carbamate and trifluoroethyl moieties. Furthermore, this guide addresses critical aspects of safe handling, storage, and disposal, drawing from data on analogous compounds to ensure a comprehensive understanding for laboratory practice.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 1027616-97-2 , is a niche organic compound whose structural characteristics suggest a high potential for application in the development of novel therapeutic agents. The strategic incorporation of a trifluoroethyl group and an isopropyl substituent on the carbamate backbone imparts a unique combination of properties that can be exploited to modulate the biological activity and pharmacokinetic profiles of parent molecules.

Molecular Structure and Key Identifiers

The molecular structure of this compound is characterized by a central carbamate linkage, with a 2,2,2-trifluoroethyl group attached to the oxygen atom and an isopropyl group (propan-2-yl) attached to the nitrogen atom.

| Property | Value |

| CAS Number | 1027616-97-2 |

| Molecular Formula | C₆H₁₀F₃NO₂ |

| Molecular Weight | 185.14 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)NC(=O)OCC(F)(F)F |

| InChI Key | Not available in search results |

Physicochemical Characteristics

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from the behavior of analogous fluorinated carbamates. The presence of the trifluoromethyl group is known to significantly influence lipophilicity, metabolic stability, and binding interactions of molecules in a biological context.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established methods for carbamate formation. The most direct and industrially scalable route involves the nucleophilic addition of an alcohol to an isocyanate.

Primary Synthetic Pathway: Reaction of 2,2,2-Trifluoroethanol with Isopropyl Isocyanate

This method is predicated on the high reactivity of the isocyanate group toward nucleophiles, such as alcohols. The reaction is typically high-yielding and proceeds under mild conditions.

Caption: Synthesis of this compound.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoroethanol (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile).

-

Addition of Isocyanate: Slowly add isopropyl isocyanate (1.05 equivalents) dropwise to the stirred solution at room temperature.[1] An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or in-situ FT-IR spectroscopy, observing the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).[2] The reaction is typically complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The crude product can then be purified.

-

Purification: Purification is typically achieved by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.[1][3]

The synthesis proceeds via a nucleophilic attack of the lone pair of electrons on the oxygen atom of 2,2,2-trifluoroethanol on the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of the stable carbamate linkage. The use of anhydrous conditions is crucial to prevent the competing reaction of the isocyanate with water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.

Alternative Synthetic Route: Reaction of 2,2,2-Trifluoroethyl Chloroformate with Isopropylamine

An alternative pathway involves the use of a chloroformate intermediate. This two-step approach first requires the synthesis of 2,2,2-trifluoroethyl chloroformate from 2,2,2-trifluoroethanol and phosgene, followed by its reaction with isopropylamine.

Caption: Alternative synthesis via a chloroformate intermediate.

This method, while effective, involves the handling of highly toxic phosgene, necessitating stringent safety precautions and specialized equipment.

Role in Drug Discovery and Development

The carbamate functional group is a well-established pharmacophore in medicinal chemistry, often serving as a bioisostere for amide bonds.[4][5] Carbamates generally exhibit enhanced metabolic stability and improved cell permeability compared to their amide counterparts.[4][5]

The introduction of the 2,2,2-trifluoroethyl group can further enhance the therapeutic potential of a molecule by:

-

Modulating Lipophilicity: The trifluoromethyl group typically increases the lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Improving Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can prolong the half-life of a drug.

-

Enhancing Binding Affinity: The electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.

-

Altering pKa: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions.

Given these properties, this compound can be considered a valuable building block for the synthesis of novel drug candidates. Its potential applications could span a wide range of therapeutic areas, including but not limited to oncology, infectious diseases, and neurodegenerative disorders. For instance, fluorinated carbamates have been investigated as inhibitors for various enzymes.[3]

Safety, Handling, and Storage

Precursor Hazards

-

2,2,2-Trifluoroethanol: This is a flammable liquid and vapor. It can be toxic if swallowed or inhaled and is a skin and eye irritant.[6] Animal studies suggest it may cause reproductive or developmental harm.[6]

-

Isopropyl Isocyanate: Isocyanates are highly reactive and are known respiratory sensitizers. They are lachrymators and can cause severe irritation to the skin, eyes, and respiratory tract.

Handling Precautions

-

Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat should be worn. For larger quantities, additional protective clothing may be necessary.

-

-

Hygiene Measures: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal

Dispose of chemical waste in accordance with all applicable local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. Its synthesis is achievable through standard organic chemistry methodologies, with the reaction of 2,2,2-trifluoroethanol and isopropyl isocyanate being a practical and efficient approach. The unique combination of a stable carbamate linker and a metabolically robust trifluoroethyl group makes it an attractive scaffold for the development of new therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic properties. Researchers and scientists working with this compound should adhere to stringent safety protocols due to the hazardous nature of its potential precursors and the general reactivity of carbamates.

References

- BenchChem. (n.d.). Synthesis of 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate. Retrieved from a relevant chemical supplier's technical support page.

- Smolecule. (2023, August 16). 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate.

- BenchChem. (2025, December). Cross-reactivity studies of isopropyl isocyanate with other functional groups. Retrieved from a chemical supplier's technical guide.

- Honeywell. (2022). 2,2,2-Trifluoroethanol Product Stewardship Summary. Retrieved from the manufacturer's product stewardship summary.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- Johnston, T. P., Kussner, C. L., Carter, R. L., Frye, J. L., Lomax, N. R., Plowman, J., & Narayanan, V. L. (1984). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry, 27(11), 1422–1426.

- MDPI. (2024, July 25).

- NIH. (n.d.). Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. PubMed Central.

- PubChem. (n.d.). 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate.

- PubChem. (n.d.). 2,2,2-Trifluoroethyl methacrylate.

- RSC Publishing. (n.d.). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Technical Disclosure Commons. (2021, August 3). Process for the preparation of (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride.

- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.

- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.

- Organic Syntheses Procedure. (n.d.). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL)

- American Elements. (n.d.). 2,2,2-trifluoroethyl carbamate | CAS 461-37-0.

- ChemicalBook. (2019, November 13). Applications of 2,2,2-Trifluoroethanol.

- ChemRxiv. (n.d.). Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors.

- Wikipedia. (n.d.). Phenol.

- ACS Publications. (2026, January 12).

- ResearchGate. (2025, August 5).

- ResearchGate. (2025, August 10).

- RSC Publishing. (n.d.). Enabling a non-flammable methyl(2,2,2-trifluoroethyl)

- AFMPS. (2011, November 19).

- CymitQuimica. (n.d.).

- Fisher Scientific. (n.d.).

- Google Patents. (n.d.).

- NIH. (n.d.). PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)

- Organic Syntheses Procedure. (n.d.). Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester.

- PubMed. (n.d.). Characterization of the products formed by the reaction of trichlorocyanuric acid with 2-propanol.

- Sigma-Aldrich. (2025, August 8).

- Restek. (2024, August 23). Carbamate Pesticides Standard (1X1 mL)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate | 1240527-16-5 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ess.honeywell.com [ess.honeywell.com]

The Solubility Profile of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the solubility of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework for predicting solubility and a detailed experimental protocol for its empirical determination. By understanding the physicochemical properties of this compound and its interactions with various solvents, researchers can optimize its use in synthesis, formulation, and purification processes.

Theoretical Framework: Predicting Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces and polarity will be mutually soluble.[1][2][3][4][5] To predict the solubility of this compound, a thorough analysis of its molecular structure is essential.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound consists of a central carbamate functional group with a 2,2,2-trifluoroethyl group attached to the oxygen and an N-(propan-2-yl) (isopropyl) group attached to the nitrogen.

Caption: Molecular structure of this compound.

Key structural features influencing solubility include:

-

Carbamate Group (-NHCOO-): This polar functional group is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ester oxygens).[6][7][8][9] This imparts a degree of polarity to the molecule.

-

2,2,2-Trifluoroethyl Group (-CH2CF3): The highly electronegative fluorine atoms create a strong dipole moment, increasing the polarity of this substituent. However, the trifluoromethyl group also contributes to increased lipophilicity.[10][11]

-

N-(propan-2-yl) Group (-CH(CH3)2): This alkyl group is nonpolar and contributes to the overall lipophilic character of the molecule.

The "Like Dissolves Like" Principle

The interplay of these structural features suggests that this compound possesses both polar and nonpolar characteristics. The "like dissolves like" principle can be visualized as follows:

Caption: The "Like Dissolves Like" Principle of Solubility.

Predicted Solubility Profile

Based on the molecular structure, the following solubility profile is predicted for this compound:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carbamate group can form hydrogen bonds with the hydroxyl groups of the solvent. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of the carbamate and trifluoroethyl groups will interact favorably with the dipoles of these solvents. |

| Moderately Polar | Dichloromethane, Ethyl Acetate | Moderate | A balance of polar and nonpolar interactions will likely result in moderate solubility. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The nonpolar nature of these solvents will not effectively solvate the polar carbamate functional group. |

Experimental Determination of Solubility

To empirically validate the predicted solubility profile, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup (drying oven and desiccator).

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility:

Caption: Experimental Workflow for Solubility Determination.

Step-by-Step Protocol[12][13][14]

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of a different organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solvent is fully saturated with the solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter (0.22 µm) to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

The mass of the dissolved solid can be calculated by subtracting the initial weight of the vial from the final weight.

-

The solubility can be expressed in terms of g/L or mol/L.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Use the calibration curve to determine the concentration of the solute in the diluted sample.

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Dielectric Constant (Approx.)[12][13][14][15][16] | Predicted Solubility | Experimental Solubility (g/L at 25 °C) |

| Hexane | 1.9 | Low | To be determined |

| Toluene | 2.4 | Low | To be determined |

| Dichloromethane | 9.1 | Moderate | To be determined |

| Ethyl Acetate | 6.0 | Moderate | To be determined |

| Acetone | 21 | High to Moderate | To be determined |

| Acetonitrile | 37.5 | High to Moderate | To be determined |

| Ethanol | 24.3 | High | To be determined |

| Methanol | 32.6 | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | 47 | High | To be determined |

The experimental results will provide valuable insights into the interplay of the polar and nonpolar functionalities of this compound and their influence on its solubility in different solvent environments. This data is crucial for making informed decisions regarding solvent selection for synthesis, purification, and formulation in drug development processes.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

- Patil, S. A., et al. (2011). Influence of Single versus Double Hydrogen-Bonding Motif on the Crystallization and Morphology of Self-Assembling Carbamates with Alkyl Side Chains: Model System for Polyurethanes. Crystal Growth & Design, 11(5), 1645-1654.

- Smith, B. D., et al. (1998). Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. The Journal of Organic Chemistry, 63(21), 7258-7262.

-

Smith, B. D., et al. (1998). Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. University of Notre Dame. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

- Smith, B. D., et al. (1998). Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria. The Journal of Organic Chemistry, 63(21), 7258–7262.

- Zhang, Q., et al. (2023). Carboxamide and carbamate substituted π-conjugated polymers: the effect of hydrogen bonding on photovoltaic properties.

-

(2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

-

(n.d.). Solvent Physical Properties. Retrieved from [Link]

-

Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

-

Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Hulet, R. (2020, November 16). 38: Using "like dissolves like" to predict solubility [Video]. YouTube. [Link]

-

Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]

-

(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate. Retrieved from [Link]

-

(2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 2,2,2-trifluoroethyl carbamate. Retrieved from [Link]

- Wang, Y., et al. (2021). High‐Polarity Fluoroalkyl Ether Electrolyte Enables Solvation‐Free Li+ Transfer for High‐Rate Lithium Metal Batteries.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. Sci-Hub. Influence of Single versus Double Hydrogen-Bonding Motif on the Crystallization and Morphology of Self-Assembling Carbamates with Alkyl Side Chains: Model System for Polyurethanes / The Journal of Physical Chemistry B, 2006 [sci-hub.box]

- 7. Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www3.nd.edu [www3.nd.edu]

- 9. Carboxamide and carbamate substituted π-conjugated polymers: the effect of hydrogen bonding on photovoltaic properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Buy 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate | 1240527-16-5 [smolecule.com]

- 11. 2-Chloro-N-(2,2,2-trifluoroethyl)propanamide CAS 139126-57-1 [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 14. Solvent Physical Properties [people.chem.umass.edu]

- 15. scribd.com [scribd.com]

- 16. www1.chem.umn.edu [www1.chem.umn.edu]

A Technical Guide to the Putative Mechanism of Action of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate

Abstract: This document provides an in-depth technical analysis of the hypothesized mechanism of action for the compound 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate. Due to a lack of direct experimental data in the public domain for this specific molecule, this guide synthesizes established principles from medicinal chemistry and neurotoxicology. We posit that its primary biological activity stems from the reversible inhibition of acetylcholinesterase (AChE), a mechanism characteristic of the carbamate class of compounds. This guide will dissect the proposed molecular interactions, the influence of its unique structural motifs—the trifluoroethyl group and the N-isopropyl substituent—and the downstream physiological consequences. Furthermore, we provide detailed experimental protocols for researchers to validate this proposed mechanism, ensuring a framework for empirical investigation.

Introduction and Structural Rationale

This compound is an organic molecule featuring a central carbamate functional group (-O-C(=O)-N-). Carbamates are a well-documented class of compounds known for their potent biological activity, most notably as inhibitors of acetylcholinesterase (AChE).[1][2] This class includes numerous insecticides and some pharmaceuticals, such as rivastigmine, used in the management of Alzheimer's disease.[2][3]

The structure of the title compound suggests two key modulatory groups:

-

2,2,2-trifluoroethyl group: The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[4][5] The high electronegativity of the fluorine atoms can increase the electrophilicity of the carbamate's carbonyl carbon, making it more susceptible to nucleophilic attack by the enzyme's active site.

-

N-(propan-2-yl) group (Isopropyl): This bulky, lipophilic group on the nitrogen atom plays a crucial role in the compound's fit and binding affinity within the active site gorge of the target enzyme.

Given this structural evidence, the most logical and scientifically grounded hypothesis for the mechanism of action of this compound is the inhibition of acetylcholinesterase. This guide will proceed by detailing this putative mechanism.

The Proposed Core Mechanism: Reversible Inhibition of Acetylcholinesterase

Acetylcholinesterase is a serine hydrolase critical for terminating nerve impulses in the cholinergic nervous system. It rapidly breaks down the neurotransmitter acetylcholine (ACh) into choline and acetic acid. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors.[6]

The interaction of carbamates with AChE is a well-characterized, multi-step process that, while inhibitory, is ultimately reversible.[1][7]

Step 1: Binding to the Active Site The inhibitor first binds non-covalently to the active site of AChE. The active site contains a catalytic triad (Serine-Histidine-Glutamate) and a peripheral anionic site (PAS) that helps guide and bind the positively charged quaternary amine of acetylcholine. The isopropyl and trifluoroethyl groups of the carbamate likely form hydrophobic and van der Waals interactions within the active site gorge, determining the compound's initial binding affinity (Kd).

Step 2: Covalent Carbamylation Following binding, the hydroxyl group of the active site serine (Ser203 in human AChE) performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate. This reaction is facilitated by the other members of the catalytic triad and results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, releasing the 2,2,2-trifluoroethanol leaving group and forming a stable, covalent carbamoyl-enzyme complex. This carbamylated enzyme is inactive.

Step 3: Slow Hydrolytic Regeneration (Decarbamylation) Unlike the near-permanent phosphorylation caused by organophosphates, the carbamoyl-enzyme bond is susceptible to hydrolysis.[2] Water molecules can attack the carbamylated serine, leading to the slow release of the N-(propan-2-yl)carbamic acid (which subsequently decarboxylates) and the regeneration of the active enzyme. The rate of this decarbamylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a prolonged but reversible inhibition of the enzyme.[1][7] The half-life for this regeneration typically ranges from minutes to hours.[2]

Caption: Proposed mechanism of reversible AChE inhibition by a carbamate.

Role of Fluorination in Pharmacokinetics & Potency

The strategic placement of fluorine atoms is a cornerstone of modern medicinal chemistry.[4] The 2,2,2-trifluoroethyl group in the target molecule is expected to confer several advantageous properties.

-

Metabolic Stability: Carbon-fluorine bonds are exceptionally strong. Fluorination at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, increasing the compound's biological half-life and bioavailability.[5][8]

-

Increased Potency: The electron-withdrawing nature of the CF3 group enhances the electrophilicity of the carbamate carbonyl carbon. This makes it a more potent "warhead" for the nucleophilic serine in the AChE active site, potentially leading to a faster rate of carbamylation and a lower inhibitory concentration (IC₅₀).

-

Enhanced Binding & Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross biological membranes, including the blood-brain barrier. This is a critical factor for compounds targeting the central nervous system.[4]

Downstream Physiological Effects of Cholinergic Hyperstimulation

By inhibiting AChE, this compound would cause an accumulation of acetylcholine at the synapse. This leads to the persistent stimulation of two main types of cholinergic receptors: muscarinic and nicotinic receptors, found throughout the central and peripheral nervous systems.[1][6]

-

Muscarinic Receptor Stimulation: Leads to the classic parasympathetic toxidrome, often remembered by the mnemonic DUMBBELS: Defecation, Urination, Miosis (pupil constriction), Bronchospasm/Bronchorrhea, Emesis, Lacrimation, and Salivation.[1]

-

Nicotinic Receptor Stimulation: At autonomic ganglia, this can cause a mix of sympathetic (tachycardia, hypertension) and parasympathetic effects. At the neuromuscular junction, it initially causes muscle fasciculations (twitches) followed by depolarizing neuromuscular blockade and flaccid paralysis in cases of severe toxicity.[1][6]

Caption: Downstream signaling cascade following AChE inhibition.

Experimental Validation: Protocols and Data Interpretation

The following protocols provide a framework for testing the hypothesis that this compound acts as an AChE inhibitor.

In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for quantifying AChE activity and inhibition.[9][10] It measures the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB) measurable at 412 nm.

Experimental Workflow Diagram

Sources

- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 7. youtube.com [youtube.com]

- 8. Stability and comparative metabolism of selected felbamate metabolites and postulated fluorofelbamate metabolites by postmitochondrial suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. attogene.com [attogene.com]

An In-depth Technical Guide to the Biological Activity of Trifluoroethyl Carbamates

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the carbamate functional group is a cornerstone structural motif, integral to a wide array of approved therapeutic agents.[1][2][3] Trifluoroethyl carbamates, a specific class of these compounds, have garnered significant attention due to the unique physicochemical properties imparted by the trifluoroethyl group. The high electronegativity and lipophilicity of the trifluoromethyl moiety can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[4][5] This guide offers an in-depth exploration of the biological activities of trifluoroethyl carbamates, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview grounded in established scientific principles and experimental validation.

The Chemistry of Trifluoroethyl Carbamates: Synthesis and Properties

The synthesis of trifluoroethyl carbamates can be achieved through various established chemical methodologies. A common route involves the reaction of 3,3,3-trifluoroethyl isocyanate with a corresponding alcohol or phenol.[6] This isocyanate itself can be produced from precursors like perfluoroisobutene.[6][7] Alternative strategies for forming the carbamate linkage include the Hofmann and Curtius rearrangements, as well as the carbonylation of amines.[1][2] The presence of the trifluoromethyl group significantly impacts the electronic and steric properties of the carbamate, influencing its stability and reactivity, which are critical determinants of its biological function.[4]

Mechanism of Action: Covalent Inhibition of Serine Hydrolases

A primary mechanism through which many trifluoroethyl carbamates exert their biological effects is the inhibition of serine hydrolases. This class of enzymes plays a crucial role in numerous physiological processes, making them attractive targets for therapeutic intervention.

Carbamylation of the Active Site Serine

Trifluoroethyl carbamates typically act as pseudo-irreversible or slowly reversible inhibitors.[8][9][10] The process, known as carbamylation, involves a nucleophilic attack by the hydroxyl group of the active-site serine residue on the electrophilic carbonyl carbon of the carbamate.[10][11] This results in the formation of a stable, covalent carbamoyl-enzyme complex and the displacement of the trifluoroethanol leaving group.[11] This covalent modification temporarily inactivates the enzyme, leading to an accumulation of its natural substrate and a subsequent physiological response.[8][9] The rate of spontaneous hydrolysis of this complex, which regenerates the active enzyme, is significantly slower than the normal enzymatic turnover, leading to prolonged inhibition.[9][12]

Caption: Mechanism of serine hydrolase inhibition by trifluoroethyl carbamates.

Key Biological Activities and Therapeutic Areas

The ability of trifluoroethyl carbamates to inhibit key enzymes has led to their investigation in several therapeutic areas.

Neurological and Psychiatric Disorders

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that degrade the neurotransmitter acetylcholine.[9][12] Inhibition of these enzymes increases acetylcholine levels, a strategy used in the treatment of Alzheimer's disease, myasthenia gravis, and glaucoma.[9][13] Several carbamates, including some with trifluoroethyl groups, have been developed as potent cholinesterase inhibitors.[13][14][15] These compounds can exhibit selectivity for either AChE or BChE, which is an important consideration in drug design to minimize side effects.[12][14]

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide.[16][17] By inhibiting FAAH, trifluoroethyl carbamates can elevate endocannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[16][17][18] Carbamate inhibitors like URB597 have been extensively studied for this purpose.[18][19][20] Biochemical evidence confirms that these carbamates covalently modify the active site of FAAH through carbamylation.[16]

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is another key enzyme in the endocannabinoid system, responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[21][22] Trifluoromethyl glycol carbamates have been discovered as potent and selective covalent inhibitors of MAGL.[21][22] These inhibitors show promise for treating neuroinflammation by modulating both the endocannabinoid and arachidonic acid signaling pathways in the central nervous system.[21][22]

Oncology

Trifluoroethyl-substituted ureas and carbamates have demonstrated moderate anticancer activity against various human cancer cell lines, including leukemia, non-small cell lung cancer, and renal cancer.[6][7] The mechanism of action in this context can be multifaceted, potentially involving the inhibition of enzymes crucial for cancer cell proliferation or survival.[23] For example, some carbamate derivatives of podophyllotoxin, a known anticancer agent, have shown potent cytotoxicity by inducing cell cycle arrest and apoptosis, and by inhibiting DNA topoisomerase-II.[23] The inclusion of trifluoromethyl groups in various heterocyclic scaffolds has also been a successful strategy in developing novel anticancer agents.[5]

Experimental Protocols for Assessing Biological Activity

Evaluating the biological activity of trifluoroethyl carbamates requires a combination of in vitro and in vivo assays. The following protocols are foundational for characterizing these compounds.

In Vitro Enzyme Inhibition Assay

This assay is essential for determining the potency of a compound against a specific enzyme target.[24][25]

Principle: The assay measures the activity of a purified enzyme in the presence and absence of the inhibitor.[26] The rate of product formation is monitored, often using a chromogenic or fluorogenic substrate that produces a detectable signal upon enzymatic cleavage.

Detailed Protocol (Example: Cholinesterase Inhibition using Ellman's Method):

-

Reagent Preparation:

-

Prepare a stock solution of the trifluoroethyl carbamate inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor stock solution in assay buffer (e.g., phosphate buffer, pH 8.0).

-

Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

-

-

Assay Procedure (96-well plate format):

-

Add a fixed volume of the enzyme solution to each well.

-

Add the serially diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor like rivastigmine).[13]

-

Incubate the enzyme and inhibitor for a predetermined time to allow for carbamylation.

-

Initiate the reaction by adding the substrate and DTNB solution to all wells.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader. The color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13]

-

Causality and Validation:

-

Why use a pre-incubation step? For covalent inhibitors like carbamates, a pre-incubation period is crucial to allow time for the chemical reaction (carbamylation) to occur between the inhibitor and the enzyme, ensuring an accurate measurement of its potency.[12]

-

Why run the assay at a substrate concentration near the Km? This condition allows for the sensitive detection of competitive inhibitors.[27][28]

-

Self-Validation: The inclusion of a known inhibitor as a positive control validates the assay's performance. The reproducibility of IC50 values across multiple experiments ensures the trustworthiness of the data.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the effect of a compound on the viability and proliferation of cancer cells.[29][30]

Principle: The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals.[29][31][32] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[29] The amount of formazan produced is directly proportional to the number of viable cells.[31]

Detailed Protocol:

-

Cell Culture:

-

Compound Treatment:

-

Prepare serial dilutions of the trifluoroethyl carbamate in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like etoposide).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[32][33]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[31]

-

Caption: General workflow of the MTT cytotoxicity assay.

Structure-Activity Relationships (SAR) and Data Interpretation

Systematic modification of the trifluoroethyl carbamate structure is crucial for optimizing potency, selectivity, and drug-like properties.

| Compound Class | Enzyme Target | Key SAR Observations | IC50 Range | Reference |

| O-Aryl Carbamates | FAAH | Lipophilic N-terminal substitutions enhance FAAH recognition. Polar, electron-donating O-aryl groups decrease reactivity, improving in vivo performance. | 4.6 nM - 63 nM | [17][18] |

| Tetrahydrofurobenzofuran Carbamates | AChE / BChE | Enantiomeric forms show potent and selective inhibition. Molecular volume is a key determinant of activity. | 3 nM - >1 µM | [14] |

| Trifluoromethyl Glycol Carbamates | MAGL | The trifluoromethyl glycol leaving group improves physicochemical properties (solubility, logD) while maintaining potency. | Potent (nM range) | [21][22] |

| Salicylanilide Carbamates | AChE / BChE | N-methyl-N-phenyl carbamate derivatives show more potent inhibition. N,N-diphenyl substitution can lead to non-covalent interactions. | 1.6 µM - 311 µM | [13] |

Interpreting the Data: A low IC50 value indicates high potency. Comparing IC50 values for different enzymes (e.g., AChE vs. BChE) reveals the compound's selectivity. For anticancer agents, a low IC50 against cancer cells and a high IC50 against normal cells indicate a favorable therapeutic window.

Future Directions and Challenges

The development of trifluoroethyl carbamates continues to be a promising area of research. Future work will likely focus on:

-

Improving Selectivity: Designing inhibitors with high selectivity for their intended target over other related enzymes is critical to minimizing off-target effects and improving the safety profile.[17][19]

-

Enhancing Pharmacokinetic Properties: Optimizing properties such as solubility, metabolic stability, and oral bioavailability is essential for translating potent in vitro inhibitors into effective in vivo drugs.[21][22]

-

Exploring New Therapeutic Targets: The unique reactivity of the trifluoroethyl carbamate moiety could be leveraged to target other classes of enzymes beyond serine hydrolases.

Challenges remain, particularly concerning the potential for off-target reactivity with other hydrolases, such as carboxylesterases in the liver, which can limit in vivo efficacy.[17] Balancing the reactivity required for potent on-target inhibition with the stability needed to avoid off-target interactions is a key challenge in the design of next-generation trifluoroethyl carbamate therapeutics.[17]

Conclusion

Trifluoroethyl carbamates represent a versatile and potent class of biologically active molecules, primarily functioning as covalent inhibitors of serine hydrolases. Their utility as cholinesterase, FAAH, and MAGL inhibitors has established them as valuable leads in the development of therapies for neurological disorders, while their cytotoxic properties are being explored for oncological applications. A thorough understanding of their mechanism of action, coupled with robust in vitro and in vivo evaluation protocols, is paramount for advancing these promising compounds through the drug discovery pipeline. Continued refinement of their structure-activity relationships will undoubtedly unlock new therapeutic opportunities and lead to the development of safer and more effective medicines.

References

-

Fisyuk, A. S., et al. (2015). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)- N'-substituted ureas. Journal of Fluorine Chemistry, 176, 82-88. Retrieved from [Link]

-

What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. Retrieved from [Link]

-

Fisyuk, A. S., et al. (2015). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. Journal of Fluorine Chemistry, 176, 82-88. Retrieved from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved from [Link]

-

MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Carbamate intermediates 1–3 in the synthesis of Nϵ‐(2,2,2‐trifluoroethyl)‐L‐lysine and model compound 4. (n.d.). ResearchGate. Retrieved from [Link]

-

functional in vitro assays for drug discovery. (2023). ChemHelp ASAP. Retrieved from [Link]

-

Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(8), 855-866. Retrieved from [Link]

-